2-Methyl-2h-tetrazole-5-acetic acid

Description

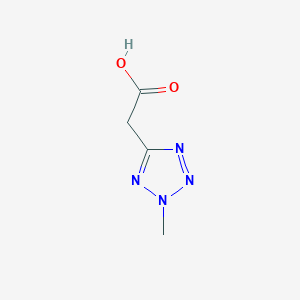

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyltetrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-8-6-3(5-7-8)2-4(9)10/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKISSZKNVUUXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314334 | |

| Record name | (2-Methyl-2H-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-77-1 | |

| Record name | NSC282048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-2H-tetrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2h Tetrazole 5 Acetic Acid and Its Derivatives

General Strategies for Tetrazole Core Formation

The construction of the fundamental tetrazole ring is the initial and most critical phase in the synthesis of these compounds. The primary methods employed are cycloaddition and multicomponent reactions, which offer versatile pathways to the 5-substituted tetrazole scaffold.

The [3+2] cycloaddition, specifically the Huisgen 1,3-dipolar cycloaddition, stands as the most prevalent and efficient method for constructing the tetrazole ring. nih.govnih.gov This reaction involves the coupling of a nitrile (acting as the dipolarophile) with an azide (B81097), typically sodium azide or hydrazoic acid, which serves as the 1,3-dipole. nih.gov

Principles and Mechanism

The fundamental reaction is the [2+3] cycloaddition of an azide to a nitrile. nih.gov However, this reaction often has a high activation barrier, necessitating the use of catalysts to proceed efficiently under milder conditions. nih.gov Various homogeneous and heterogeneous catalysts, including metal salts (e.g., Zn, Co) and Lewis acids, are employed to activate the nitrile substrate. nih.govacs.org Mechanistic studies suggest that the catalytic cycle can involve the initial coordination of either the azide or the nitrile to the metal center, which facilitates the subsequent cycloaddition step. nih.govacs.org For instance, cobalt(II) complexes have been shown to form an intermediate diazido species which then catalyzes the reaction. nih.govacs.org This catalytic approach avoids the need for highly toxic and explosive hydrazoic acid. nih.gov

Interactive Table: Catalytic Systems for [3+2] Cycloaddition Tetrazole Synthesis

| Catalyst System | Substrates | Key Features | Reference(s) |

|---|---|---|---|

| Cobalt(II) complex with tetradentate ligand | Organonitriles, NaN₃ | Homogeneous catalysis, mild conditions, forms Co(II)-diazido intermediate. | nih.govacs.org |

| Zinc Salts (e.g., Zn(OTf)₂) | Alkenes, NBS, Nitriles, TMSN₃ | One-pot reaction for 1,5-disubstituted tetrazoles. | organic-chemistry.org |

| Fe₃O₄ Magnetic Nanoparticles | Benzaldehyde derivatives, NaN₃, Malononitrile | Heterogeneous catalyst, eco-friendly, domino Knoevenagel condensation followed by cycloaddition. | mdpi.com |

| L-proline | Aliphatic/Aryl nitriles, NaN₃ | Organocatalyst, environmentally benign, cost-effective. | organic-chemistry.org |

| Co–Ni/Fe₃O₄@MMSHS | Aromatic nitriles, NaN₃ | Magnetic heterogeneous nanocatalyst, high yields, short reaction times, recyclable. | nih.gov |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like tetrazoles in a single step from three or more starting materials. acs.orgnih.gov This approach is characterized by high atom economy, convergence, and the ability to generate diverse molecular scaffolds. nih.govacs.org

Ugi and Passerini Tetrazole Reactions

The most significant MCRs for tetrazole synthesis are variations of the Ugi and Passerini reactions. In these reactions, hydrazoic acid (HN₃), often generated in situ from trimethylsilyl (B98337) azide (TMSN₃) for safety reasons, serves as the acidic component, replacing the traditional carboxylic acid. acs.orgrsc.org

Ugi Tetrazole Four-Component Reaction (UT-4CR): This reaction combines an oxo component (aldehyde or ketone), an amine, an isocyanide, and hydrazoic acid. acs.org The process yields α-aminoalkyl tetrazoles and demonstrates a broad scope with respect to all four components. acs.orgacs.org

Passerini Tetrazole Three-Component Reaction: This is a related MCR that involves an oxo component, an isocyanide, and hydrazoic acid to produce α-hydroxyalkyl tetrazoles. acs.org

These MCRs provide a convergent and diversity-oriented pathway to highly substituted tetrazole derivatives. acs.orgnih.gov

Interactive Table: Comparison of Ugi and Passerini Tetrazole MCRs

| Reaction | No. of Components | Reactants | Product | Reference(s) |

|---|---|---|---|---|

| Ugi Tetrazole (UT-4CR) | 4 | Oxo Component, Amine, Isocyanide, Hydrazoic Acid (from TMSN₃) | α-Aminoalkyl Tetrazole | acs.orgacs.org |

| Passerini Tetrazole | 3 | Oxo Component, Isocyanide, Hydrazoic Acid (from TMSN₃) | α-Hydroxyalkyl Tetrazole | acs.org |

Regioselective Synthesis of 2-Substituted Tetrazole-5-acetic acid Moieties

Once the 5-substituted tetrazole core is formed, the next critical step is the regioselective introduction of a methyl group onto one of the nitrogen atoms. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to two distinct regioisomers. For the synthesis of 2-Methyl-2H-tetrazole-5-acetic acid, conditions must favor substitution at the N2 position.

The direct alkylation of 5-substituted-1H-tetrazoles often produces a mixture of N1 and N2 isomers, with the ratio depending heavily on reaction conditions. mdpi.comrsc.org Achieving regioselectivity is a significant synthetic challenge.

Controlling Regioselectivity

The outcome of the alkylation is influenced by several factors, including the steric and electronic properties of the substituent at the C5 position, the nature of the alkylating agent, the solvent, and the choice of base. mdpi.com While mixtures are common, certain methodologies have been developed to favor the formation of the 2,5-disubstituted isomer. For instance, the alkylation of monosubstituted tetrazoles via the diazotization of aliphatic amines has been reported to preferentially yield 2,5-disubstituted products. nih.govorganic-chemistry.org Similarly, metal-free N2-arylation of 5-substituted-1H-tetrazoles can be achieved with high regioselectivity using diaryliodonium salts. acs.org The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid also proceeds regioselectively to yield 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

Interactive Table: Methods for Regioselective N2-Substitution of Tetrazoles

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Diazotization of Aliphatic Amines | 5-Substituted-1H-tetrazole, Aliphatic Amine, Nitrite Reagent | Preferential formation of 2,5-disubstituted tetrazoles. | nih.govorganic-chemistry.org |

| N-Arylation with Diaryliodonium Salts | 5-Substituted-1H-tetrazole, Diaryliodonium Salt | Metal-free, highly regioselective for N2-arylation. | acs.org |

| Alkylation with Alcohols in Acid | 5-Aryl-NH-tetrazole, Adamantan-1-ol, H₂SO₄ | Regioselective formation of 2-alkyl-5-aryl-2H-tetrazoles. | nih.gov |

| Copper-Catalyzed Arylation | 5-Substituted tetrazole, Arylboronic acid, [Cu(OH)(TMEDA)]₂Cl₂ | Mild and highly regioselective 2-arylation. | organic-chemistry.org |

A direct route to 2-Methyl-2H-tetrazole-5-acetic acid involves the methylation of the pre-formed 1H-Tetrazole-5-acetic acid. scientificlabs.co.uk This precursor can be synthesized from its corresponding ethyl ester, ethyl 2-(1H-tetrazol-5-yl)acetate. scientificlabs.co.uk

The synthesis requires careful control of the reaction conditions to ensure the methyl group is installed at the N2 position. The process generally involves treating 1H-Tetrazole-5-acetic acid or its ester with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. mdpi.com The choice of solvent and temperature is critical in maximizing the yield of the desired 2-methyl isomer over the 1-methyl counterpart.

The carboxylic acid functionality of 2-Methyl-2H-tetrazole-5-acetic acid can be converted to a variety of ester derivatives. This transformation is typically achieved through acid-catalyzed esterification.

Fischer Esterification

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed. youtube.com The general procedure consists of heating a solution of 2-Methyl-2H-tetrazole-5-acetic acid and the desired alcohol with a catalytic amount of acid under reflux. youtube.com Alternatively, ester derivatives can be synthesized by dissolving the parent tetrazole ester in a solvent like acetonitrile (B52724) with a base such as triethylamine, followed by the addition of an alkyl halide and heating to reflux. prepchem.com The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, can be accomplished using a base like sodium hydroxide (B78521) in a solvent mixture of methanol (B129727) and tetrahydrofuran (B95107). prepchem.com

Advancements in Green Synthetic Routes for 2-Methyl-2H-tetrazole-5-acetic acid and its Derivatives

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. For nitrogen-rich heterocyclic compounds like 2-Methyl-2H-tetrazole-5-acetic acid and its derivatives, which are significant in medicinal chemistry, the focus has increasingly shifted towards green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. This article explores advanced and green synthetic strategies, including solvent-free reactions, the use of novel catalytic systems, and the application of continuous flow technology.

Reactivity and Reaction Mechanisms of 2 Methyl 2h Tetrazole 5 Acetic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The acetic acid portion of the molecule is a primary site for several fundamental organic transformations. Its reactivity is typical of a carboxylic acid, allowing for modifications such as reduction and nucleophilic acyl substitution.

Oxidation Reactions and Product Characterization

The carboxylic acid group in 2-Methyl-2H-tetrazole-5-acetic acid exists at a high oxidation state. Consequently, it is generally resistant to further oxidation under standard chemical conditions. Any attempt to force oxidation would likely require harsh reagents, which would risk the integrity of the entire molecule, potentially leading to the decomposition of the tetrazole ring rather than a controlled transformation of the acetic acid moiety. The stability of the tetrazole ring itself is considerable, but aggressive oxidation can compromise the structure. nih.gov

Reduction Pathways and Derived Compounds

The carboxylic acid can be readily reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. For instance, the use of lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF) would effectively convert the carboxyl group into a hydroxyl group.

This reaction proceeds via the formation of a metal-alkoxide intermediate which, upon acidic workup, yields the final alcohol product. The resulting compound is 2-(2-methyl-2H-tetrazol-5-yl)ethanol.

Table 1: Reduction of 2-Methyl-2H-tetrazole-5-acetic acid

| Reactant | Reagent | Product |

| 2-Methyl-2H-tetrazole-5-acetic acid | Lithium aluminum hydride (LiAlH₄) | 2-(2-Methyl-2H-tetrazol-5-yl)ethanol |

Nucleophilic Substitution Reactions at the Acetic Acid Moiety

The carbonyl carbon of the acetic acid group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This class of reactions is fundamental to creating derivatives such as esters and amides. smolecule.com

Esterification: In the presence of an acid catalyst, 2-Methyl-2H-tetrazole-5-acetic acid can react with an alcohol (R'-OH) to form the corresponding ester. This reversible reaction, often driven to completion by removing the water formed, yields an ester derivative like ethyl 2-(2-methyl-2H-tetrazol-5-yl)acetate. libretexts.org

Amide Formation: Reaction with a primary or secondary amine (R'R''NH), typically activated by a coupling agent, results in the formation of an amide. This reaction is crucial in medicinal chemistry for linking molecules.

The general mechanism for these substitutions involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (in this case, -OH) is eliminated, and the carbonyl double bond is reformed. libretexts.org The synthesis of ester derivatives of complex tetrazole-containing carboxylic acids, such as valsartan (B143634), exemplifies this important transformation pathway. nih.gov

Table 2: Examples of Nucleophilic Acyl Substitution Products

| Nucleophile | Product Class | Specific Product Example |

| Ethanol (CH₃CH₂OH) | Ester | Ethyl 2-(2-methyl-2H-tetrazol-5-yl)acetate |

| Ammonia (NH₃) | Primary Amide | 2-(2-Methyl-2H-tetrazol-5-yl)acetamide |

Reactivity Profile of the 2-Methyl-2H-tetrazole Ring

The tetrazole ring is an aromatic, 6π-electron system, which confers significant stability. nih.govnih.gov Its reactivity is characterized by the high nitrogen content and the specific substitution pattern.

Electrophilic and Nucleophilic Attack on the Tetrazole Ring

Electrophilic Attack: The tetrazole ring is generally considered electron-deficient due to the presence of four electronegative nitrogen atoms, making it less susceptible to electrophilic aromatic substitution compared to rings like benzene. However, the nitrogen atoms possess lone pairs of electrons and can act as nucleophilic centers. In the case of 2-Methyl-2H-tetrazole-5-acetic acid, the N2 position is already occupied by a methyl group. Further electrophilic attack, such as alkylation, would preferentially occur at one of the other available ring nitrogens, though such reactions are not common without activation. organic-chemistry.org

Nucleophilic Attack: Direct nucleophilic attack on the carbon atom of the tetrazole ring is rare due to the ring's aromaticity and electron density. However, the nitrogen atoms of the tetrazole ring can act as nucleophiles. nih.govacs.org For example, the tetrazole moiety is known to be an effective metal chelator, coordinating with metal ions through its nitrogen atoms, a property that is significant in the design of metalloenzyme inhibitors. smolecule.comacs.org This coordinating ability demonstrates the nucleophilic character of the ring nitrogens. nih.gov While strong organometallic nucleophiles have been shown to attack the nitrogen atoms of some tetrazine systems, this often requires specific substrates and conditions and can lead to ring degradation. chemrxiv.org

Ring Stability and Cleavage Mechanisms

Tetrazole and its derivatives are known for their relative thermal stability. researchgate.net The aromaticity of the ring system contributes to this robustness against many chemical reagents.

However, under specific conditions, the ring can undergo cleavage. A significant degradation pathway for some tetrazole derivatives, particularly when deprotonated to form an organometallic intermediate (e.g., a lithiated tetrazole), is a retro-[2+3] cycloaddition. This reaction causes the ring to open, leading to the elimination of molecular nitrogen (N₂) and the formation of a cyanamide (B42294) derivative. While this has been noted primarily for C-lithiated tetrazoles, it highlights a potential instability pathway for the tetrazole core.

Furthermore, the introduction of highly electron-withdrawing substituents can destabilize the ring, promoting a ring-opening equilibrium to form an azidoimine structure. While the acetic acid group is not a powerful electron-withdrawing group, this mechanism remains a fundamental aspect of tetrazole chemistry under certain substitution patterns.

Reactions Leading to Energetic Derivatives

The chemical structure of 2-Methyl-2H-tetrazole-5-acetic acid, featuring a high-nitrogen tetrazole ring and a reactive carboxylic acid group, makes it a valuable precursor for the synthesis of energetic materials. The primary strategies for converting this compound into energetic derivatives involve introducing explosive-bearing groups (explosophores), such as nitro groups (-NO2), or forming energetic salts.

One of the most direct methods to enhance the energetic properties of 2-Methyl-2H-tetrazole-5-acetic acid is through the nitration of the acetic acid side chain. While direct experimental data for the exhaustive nitration of 2-Methyl-2H-tetrazole-5-acetic acid is not widely published in open literature, a well-documented analogous reaction is the conversion of 1H-tetrazole-5-acetic acid to 5-(trinitromethyl)-2H-tetrazole (HTNTz). nih.govresearchgate.net This reaction involves the exhaustive nitration of the methylene (B1212753) bridge of the acetic acid group. nih.gov It is plausible that 2-Methyl-2H-tetrazole-5-acetic acid could serve as a precursor for 5-(trinitromethyl)-2H-tetrazole, a powerful energetic compound. smolecule.com The reaction would likely proceed by treating 2-Methyl-2H-tetrazole-5-acetic acid with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, to replace the hydrogen atoms on the methylene carbon with nitro groups.

The resulting 5-(trinitromethyl)tetrazole derivatives are highly energetic materials that can explode upon impact or heating. nih.govresearchgate.net The energetic properties of these compounds can be further tailored by forming various salts. For instance, 5-(trinitromethyl)-2H-tetrazole has been converted into a range of energetic salts, including ammonium (B1175870), guanidinium, rubidium, cesium, copper, and silver salts. nih.gov

Another key reaction pathway to energetic materials involves the introduction of a nitroimino or nitramino group onto the tetrazole ring. For example, the synthesis of energetic salts based on 2-(5-nitroiminotetrazol-1-yl)acetic acid has been reported. rsc.org This compound is synthesized by the nitration of the corresponding amino-tetrazole acetic acid derivative. rsc.org A similar reaction involves the nitration of 5-amino-2-methyl-2H-tetrazole, which yields the energetic compound 2-methyl-5-(nitramino)-2H-tetrazole. researchgate.net This demonstrates that the 2-methyl-tetrazole scaffold is amenable to nitration to produce energetic materials.

The carboxylic acid functionality of 2-Methyl-2H-tetrazole-5-acetic acid also allows for the formation of a wide array of energetic salts by reacting the acid with nitrogen-rich bases, such as ammonia, hydrazine (B178648), or guanidine. These bases introduce additional nitrogen content, which upon decomposition releases a large amount of nitrogen gas, contributing to the explosive or propulsive power of the material.

The following table summarizes the properties of some energetic materials derived from analogous tetrazole acetic acids or related 2-methyl-tetrazole compounds.

| Compound Name | Molecular Formula | Key Properties | Reference |

| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | C2HN7O6 | Highly energetic, explodes upon impact or heating. | nih.govresearchgate.net |

| Ammonium 5-(trinitromethyl)-2H-tetrazolate | CH4N8O6 | Energetic salt. | nih.gov |

| Guanidinium 5-(trinitromethyl)-2H-tetrazolate | C3H5N10O6 | Energetic salt. | nih.gov |

| 2-Methyl-5-(nitramino)-2H-tetrazole | C2H4N6O2 | Energetic material with calculated detonation pressures and velocities similar to common explosives. | researchgate.net |

| 2-(5-Nitroiminotetrazol-1-yl)acetic acid based salts | Varies | Insensitive to impact (>40 J). | rsc.org |

Structural Elucidation and Conformational Analysis of 2 Methyl 2h Tetrazole 5 Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy each provide unique information about the molecular framework and electronic properties of 2-Methyl-2H-tetrazole-5-acetic acid.

NMR spectroscopy is a powerful method for determining the structure of organic molecules by mapping the carbon and proton frameworks. For tetrazole derivatives, NMR also provides insight into the electronic environment of the nitrogen atoms within the heterocyclic ring. huji.ac.il

¹H NMR: In the proton NMR spectrum of a related compound, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, recorded in DMSO-d₆, characteristic signals are observed for the different types of protons. A singlet at δ 2.35 ppm corresponds to the three protons of the methyl group (CH₃). The two protons of the methylene (B1212753) group (CH₂CO) appear as a singlet at δ 4.85 ppm. The aromatic protons show a multiplet in the region of δ 7.25–7.45 ppm, and a singlet for the tetrazole proton is observed at δ 8.10 ppm. For 5-(3-Chlorobenzyl)-1H-tetrazole, the methylene protons (CH₂) are observed as a singlet at 4.27 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-phenyl-1H-tetrazole, the carbon of the tetrazole ring appears at δ 155.3 ppm. growingscience.com In other tetrazole derivatives, the chemical shifts for the tetrazole carbon can vary, for instance, appearing at δ 155.93 ppm. rsc.org

¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the electronic environment of the nitrogen atoms in the tetrazole ring. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il While ¹⁵N is less sensitive, it produces sharper signals. ¹⁴N is a medium sensitivity nucleus, but its signals are often broadened due to quadrupolar relaxation, which can sometimes make them difficult to observe. huji.ac.il The chemical shift ranges are the same for both isotopes. huji.ac.il

Table 1: Representative ¹H and ¹³C NMR Data for Related Tetrazole Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid | DMSO-d₆ | 2.35 (s, 3H, CH₃), 4.85 (s, 2H, CH₂CO), 7.25–7.45 (m, 4H, aromatic), 8.10 (s, 1H, tetrazole-H) | Not specified | |

| 5-Phenyl-1H-tetrazole | DMSO-d₆ | 7.58-7.62 (m, 3H), 8.03-8.06 (m, 2H) | 124.0, 126.8, 129.3, 131.1, 155.3 | growingscience.com |

| 5-(3-Chlorobenzyl)-1H-tetrazole | DMSO-d₆ | 4.27 (s, 2H), 7.19 (d, 1H), 7.22-7.34 (m, 3H), 16.23 (br, 1H) | Not specified | rsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of tetrazole derivatives shows characteristic absorption bands. For [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, a strong band corresponding to the carbonyl group (C=O) of the carboxylic acid is observed at 1705 cm⁻¹. The tetrazole ring itself has a characteristic peak around 1550 cm⁻¹. In a study of various tetrazole derivatives, the tetrazole ring stretching vibrations were noted in the region of 1109-1134 cm⁻¹. researchgate.net The C=N stretching vibration within the ring is often seen between 1618-1653 cm⁻¹. ekb.eg

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for 2-Methyl-2H-tetrazole-5-acetic acid is not detailed in the provided results, analysis of related compounds shows that the fundamental modes for the tetrazole ring can be assigned and calculated to aid in structural confirmation.

Table 2: Characteristic Infrared (IR) Frequencies for Tetrazole Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (C=O) | Stretch | 1700–1720 | |

| Tetrazole Ring | Stretch | ~1550 | |

| Tetrazole Ring | Stretch | 1109-1134 | researchgate.net |

| C=N (in ring) | Stretch | 1618-1653 | ekb.eg |

| N-H | Stretch | 3449 | growingscience.com |

| C-H (aromatic) | Stretch | 3005-3090 | ekb.eg |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For tetrazole derivatives, these transitions are typically π → π* and n → π*. The surface plasmon resonance of silver nanoparticles synthesized using a tetrazole derivative was observed around 428 nm. researchgate.net In another study, the decomposition of a tetrazole derivative was monitored using HPLC-UV at 215 nm. researchgate.net

X-ray Crystallography and Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of 2-Methyl-2H-tetrazole-5-acetic acid is not available in the search results, analysis of closely related compounds provides valuable insights. For instance, in the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole ring is essentially planar. nih.gov The dihedral angle between the tetrazole ring and the carboxyl group is a significant parameter, measured at 82.25 (14)°. nih.gov In another related structure, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the methyl acetate (B1210297) group is almost perpendicular to the tetrazole ring, with a dihedral angle of 82.61 (14)°. nih.gov These findings suggest that in 2-Methyl-2H-tetrazole-5-acetic acid, a significant twist between the tetrazole ring and the acetic acid side chain is also likely. Bond lengths and angles within the tetrazole ring are generally found to be within normal ranges for such heterocyclic systems. nih.gov

Table 3: Selected Geometric Parameters for Related Tetrazole Structures

| Compound | Dihedral Angle (Tetrazole Ring & Side Chain) | Key Torsion Angles (°) | Reference |

|---|---|---|---|

| 2-(5-Amino-2H-tetrazol-2-yl)acetic acid | 82.25 (14)° | N4–N3–C2–C3 = -80.6 (2), N2–N3–C2–C3 = 101.8 (2) | nih.gov |

| methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | 82.61 (14)° (tetrazole & methyl acetate) | Not specified | nih.gov |

In the solid state, molecules of tetrazole acetic acid derivatives are held together by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, molecules are linked by O—H···N, N—H···O, and N—H···N hydrogen bonds, forming a two-dimensional network. nih.gov Similarly, for (tetrazol-5-yl)acetic acid, molecules are connected by two types of intermolecular hydrogen bonds, creating an infinite two-dimensional network, and also feature intramolecular N-H···O hydrogen bonds. nih.gov In the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds, and these dimers are further linked by offset π–π stacking interactions between the phenyl rings. nih.gov These examples highlight the critical role of hydrogen bonding and other non-covalent interactions in defining the supramolecular architecture of these compounds in the solid state.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks

In the crystalline state, hydrogen bonding plays a pivotal role in the supramolecular assembly of tetrazole derivatives. For analogous compounds like 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, extensive hydrogen bonding networks are observed. nih.gov These interactions, involving O—H⋯N, N—H⋯O, and N—H⋯N bonds, link adjacent molecules to form layered structures. nih.gov Specifically, in the crystal structure of 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, molecules form inversion dimers through O—H···N hydrogen bonds. researchgate.net Theoretical studies on tetrazole-5-thione have also highlighted the significance of hydrogen bonding, noting a decrease in nuclear quadrupole coupling constants when a water molecule is positioned near the tetrazole ring, indicative of hydrogen bond formation between nitrogen nuclei and the oxygen of water. nih.gov

Conformational Preferences and Dihedral Angles

The relative orientation of the substituents on the tetrazole ring is defined by specific dihedral angles. In 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole ring and the carboxyl group are significantly twisted with respect to each other, exhibiting a dihedral angle of 82.25 (14)°. nih.gov Similarly, in (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, the acetate group is oriented perpendicularly to the plane of the nearly coplanar tetrazole and phenyl rings. nih.gov Theoretical calculations on (tetrazol-5-yl)-acetic acid (TAA) have been used to generate two-dimensional potential energy surfaces to understand its conformational and tautomeric composition. researchgate.net These studies, combined with experimental data, provide a comprehensive picture of the molecule's preferred spatial arrangement.

Tautomerism and Isomerism in N-Substituted Tetrazoles

N-substituted tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which often coexist in equilibrium. researchgate.net This tautomerism is a critical aspect of their chemistry, influencing their physical, chemical, and biological properties.

Investigation of 1H- and 2H-Tautomeric Equilibria

The equilibrium between 1H- and 2H-tautomers of tetrazoles is a well-documented phenomenon. researchgate.net While unsubstituted tetrazole can exist in three tautomeric forms (1H, 2H, and 5H), the 5H-isomer is energetically unfavorable and has not been experimentally detected. researchgate.net For substituted tetrazoles, the two main isomers, 1H and 2H, can often be distinguished using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov Theoretical calculations, such as those performed on tetrazole-5-thione and tetrazole selenone, have been instrumental in investigating the relative stabilities of different tautomeric forms. nih.govepa.gov Studies on (tetrazol-5-yl)-acetic acid have also explored the tautomeric and conformational landscape, identifying the most stable forms. researchgate.net

Impact of Substitution on Tautomeric Preferences

The nature and position of substituents on the tetrazole ring significantly influence the tautomeric equilibrium. The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can stabilize one tautomer over the other. researchgate.net For instance, in the synthesis of disubstituted tetrazoles, the regioselectivity of alkylation is highly variable and not solely dependent on steric hindrance, suggesting a complex interplay of electronic and mechanistic factors. rsc.org The synthesis of 2,5-disubstituted tetrazoles is often favored, but the formation of the 1,5-disubstituted isomer can also occur. rsc.org

Solvent Effects on Tautomeric Forms

The surrounding solvent environment can have a profound effect on the position of the tautomeric equilibrium. acs.org Polar solvents tend to favor the tautomer with a larger dipole moment. Theoretical studies incorporating both explicit and implicit water molecules have shown that the presence of a solvent can alter the relative energies of the tautomers. nih.gov For example, in the case of tetrazole-5-thione, the inclusion of a water molecule in calculations leads to a significant decrease in the nuclear quadrupole coupling constants, indicating a change in the electronic environment due to solvent interaction. nih.gov This highlights the importance of considering solvent effects when studying tautomerism in tetrazole systems. nih.govacs.org

Computational Chemistry and Theoretical Investigations of 2 Methyl 2h Tetrazole 5 Acetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-2H-tetrazole-5-acetic acid, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), have been employed to predict its molecular and electronic properties. unlp.edu.ar These theoretical approaches are crucial for understanding the molecule's behavior and reactivity. epstem.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For tetrazole derivatives, these calculations help in understanding their potential as ligands in coordination chemistry or their role in biological systems. unlp.edu.arresearchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| Egap (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

This table provides a general overview of the significance of frontier molecular orbitals. Specific energy values for 2-Methyl-2H-tetrazole-5-acetic acid would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). epstem.net Different colors on the MEP map represent varying electrostatic potential values, with red typically indicating negative potential (strongest repulsion) and blue representing positive potential (strongest attraction). epstem.net

For molecules with tetrazole rings, MEP analysis helps identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the nitrogen atoms of the tetrazole ring are generally electron-rich regions, making them susceptible to interactions with electrophiles. unlp.edu.ar The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge distribution within the molecule. epstem.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. epstem.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is a function of electronegativity and chemical hardness.

These indices provide a theoretical framework for comparing the reactivity of different molecules and understanding their interaction preferences. epstem.net

| Reactivity Index | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table outlines the common global reactivity descriptors derived from frontier orbital energies.

DFT calculations are also employed to study the interaction of molecules with surfaces, such as the adsorption of a corrosion inhibitor onto a metal surface. mdpi.com By calculating the adsorption energy, researchers can predict the strength and nature of the interaction. mdpi.com For a molecule like 2-Methyl-2H-tetrazole-5-acetic acid, this could be relevant in materials science applications, for example, in understanding how it might bind to a metal oxide surface. The calculations typically involve optimizing the geometry of the molecule on a model of the surface and determining the energy change upon adsorption. mdpi.com

Quantum Chemical Modeling of Tautomeric Stability and Protonation Equilibria

Tetrazoles can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. nih.govchemrxiv.org For 5-substituted tetrazoles, 1H- and 2H-tautomers are possible. The position of the methyl group in 2-Methyl-2H-tetrazole-5-acetic acid specifies the 2H-tautomer. However, computational studies are crucial for understanding the relative stabilities of different possible tautomers and the energy barriers for their interconversion, especially in related or precursor molecules. unlp.edu.ar

Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into which form is more stable in the gas phase or in different solvents. chemrxiv.orgresearchgate.net These studies often reveal that the relative stability can be influenced by factors such as the nature of the substituent and the polarity of the solvent. unlp.edu.ar Furthermore, these models can be used to study protonation equilibria, predicting the most likely site of protonation on the molecule, which is essential for understanding its behavior in acidic or basic conditions.

For (tetrazol-5-yl)acetic acid, theoretical studies have identified multiple stable structures. researchgate.net The presence of water molecules was found to be a critical factor in its thermal decomposition, highlighting the importance of considering the environment in computational models. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among orbitals. wisc.edu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. researchgate.net

For tetrazole derivatives, NBO analysis has been used to understand the electronic interactions that contribute to their structural and conformational properties. unlp.edu.ar For example, in a study of a related compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, NBO analysis revealed strong resonance interactions involving the lone pair orbitals of the nitrogen atoms in the tetrazole ring. unlp.edu.arnih.gov Specifically, the delocalization of the lone pair on the N2 nitrogen into the antibonding orbitals of adjacent N3-N4 and N1-C5 bonds was identified as a significant stabilizing interaction. unlp.edu.arnih.gov This type of analysis helps to explain the observed geometry and conformational preferences of the molecule. unlp.edu.ar

Conformational Analysis via Potential Energy Surface Mapping

A detailed conformational analysis of 2-Methyl-2H-tetrazole-5-acetic acid through potential energy surface (PES) mapping is not extensively documented in publicly available literature. However, the methodologies for such an investigation can be understood from studies on structurally related compounds, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester. nih.govunlp.edu.ar A conformational analysis for 2-Methyl-2H-tetrazole-5-acetic acid would theoretically involve mapping the potential energy of the molecule as a function of the rotation around its key single bonds.

The primary focus of such a study would be the torsional angles that define the orientation of the acetic acid group relative to the tetrazole ring. By systematically rotating the C-C and C-N bonds of the acetic acid substituent and calculating the corresponding energy at each step using quantum chemical methods, a potential energy surface can be generated. This map reveals the molecule's most stable conformations (energy minima) and the energy barriers (transition states) between them.

For a related compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, computational studies have identified multiple stable conformers, such as syn and anti forms, with nearly negligible energy differences. unlp.edu.ar In that specific case, the analysis revealed that the tetrazole and phenyl rings are co-planar, while the acetate (B1210297) group orients itself perpendicularly to this plane. nih.govunlp.edu.ar A similar investigation for 2-Methyl-2H-tetrazole-5-acetic acid would elucidate the preferred spatial arrangement of its acetic acid group, which is crucial for understanding its molecular interactions and reactivity. The planarity of the tetrazole ring itself is a key feature, but the flexibility of the acetic acid side chain allows for various conformations that would be detailed by a PES map.

Aromaticity Assessment of the Tetrazole Ring in Substituted Systems

The aromaticity of the tetrazole ring is a critical factor in the stability of compounds like 2-Methyl-2H-tetrazole-5-acetic acid. nih.gov Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/6-311** level have provided significant insights into how substituents influence the aromatic character of the tetrazole ring. nih.govunlp.edu.ar The aromaticity of these systems can be evaluated using various computational methods, including Nucleus-Independent Chemical Shift (NICS), iso-chemical shielding surfaces, and analysis of π-electron density. nih.govunlp.edu.ar

Research indicates that both the nature of the substituent and its position on the tetrazole ring significantly affect aromaticity. nih.govunlp.edu.ar Electron-withdrawing groups and electron-donating groups have opposing effects on the π-electron system of the ring.

Electron-withdrawing groups , such as the carboxyl group (-COOH) in the acetic acid moiety, have been shown to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. nih.govunlp.edu.ar

Electron-donating groups , such as an amino group (-NH2) or a methyl group (-CH3), tend to weaken the aromaticity of the tetrazole ring by donating π-electrons. nih.govunlp.edu.ar

In the case of 2-Methyl-2H-tetrazole-5-acetic acid (referred to in the study as 2-methyl-5-carboxyl-tetrazole), the situation is a balance of these opposing effects. The electron-withdrawing -COOH group at the 5-position enhances the ring's aromaticity. However, this effect is partially counteracted by the presence of the electron-donating -CH3 group at the 2-position. nih.govunlp.edu.ar

A comparative study of substituted tetrazoles demonstrated this balance. The aromaticity of 5-carboxyl-1H-tetrazole was found to be greater than that of 2-methyl-5-carboxyl-tetrazole, which in turn was more aromatic than 5-amino-1H-tetrazole. nih.govunlp.edu.ar This establishes a clear hierarchy based on the electronic contributions of the substituents.

Below is an interactive data table summarizing the comparative aromaticity.

| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Effect on Aromaticity | Relative Aromaticity Ranking |

| 5-Carboxyl-1H-tetrazole | -COOH (electron-withdrawing) | H | Strong increase | 1 (Highest) |

| 2-Methyl-2H-tetrazole-5-acetic acid | -CH2COOH (electron-withdrawing effect from -COOH) | -CH3 (electron-donating) | Increased by -COOH, partially offset by -CH3 | 2 (Intermediate) |

| 5-Amino-1H-tetrazole | -NH2 (electron-donating) | H | Decrease | 3 (Lowest) |

Coordination Chemistry and Metal Complexes of 2 Methyl 2h Tetrazole 5 Acetic Acid

Ligand Design and Coordination Modes of the 2-Methyl-2H-tetrazole-5-acetato Anion

The 2-methyl-2H-tetrazole-5-acetato anion theoretically offers multiple potential coordination sites for metal centers. The design of ligands based on this molecule would leverage the carboxylate group's oxygen atoms and the tetrazole ring's nitrogen atoms. The presence of the methyl group at the N2 position of the tetrazole ring fixes the substitution pattern, which can influence the steric and electronic properties of the ligand compared to its 1-methyl isomer or the unsubstituted 1H-tetrazole-5-acetic acid.

Multidentate Coordination Strategies (N, O-Chelation, Bridging)

Based on the functional groups present, the 2-methyl-2H-tetrazole-5-acetato anion could adopt several coordination modes:

N,O-Chelation: The ligand could form a chelate ring by coordinating to a single metal ion through one of the carboxylate oxygen atoms and a nitrogen atom from the tetrazole ring.

Bridging: The ligand could act as a bridge between two or more metal centers. This could occur in various ways, such as the carboxylate group binding to two different metals or the tetrazole ring bridging metals using its available nitrogen donors.

These coordination strategies are fundamental to the construction of higher-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). The specific mode adopted would depend on factors such as the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction conditions, and the presence of any ancillary ligands.

Synthesis and Characterization of Metal Complexes

While general methods for synthesizing metal complexes with tetrazole-based ligands are well-established—typically involving the reaction of a metal salt with the ligand in a suitable solvent—specific literature detailing the synthesis of complexes with 2-Methyl-2H-tetrazole-5-acetic acid is not available. Consequently, no specific examples can be provided for its complexes with transition metals, lanthanides, or alkaline earth metals.

Transition Metal Complexes (e.g., Copper, Nickel, Zinc, Manganese)

No documented examples were found.

Lanthanide and Alkaline Earth Metal Complexes (e.g., Magnesium, Calcium, Barium, Praseodymium, Samarium)

No documented examples were found.

Structural Diversity in Coordination Polymers and Metal-Organic Frameworks

The potential for the 2-methyl-2H-tetrazole-5-acetato ligand to act as a multidentate bridging linker suggests it could be a valuable component in creating coordination polymers and MOFs. The combination of the tetrazole and carboxylate groups could lead to diverse network topologies. However, there are no specific crystal structures or detailed structural analyses in the existing literature for polymers or MOFs constructed using this particular ligand.

Spectroscopic Techniques for Elucidating Metal-Ligand Bonding (e.g., EPR, UV-Vis Charge Transfer)

Spectroscopic techniques are crucial for understanding the electronic structure and bonding within metal complexes. For potential paramagnetic complexes, such as those with Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be invaluable for probing the metal's coordination environment. UV-Visible spectroscopy could provide information on d-d transitions and metal-to-ligand or ligand-to-metal charge transfer bands. However, without actual complexes of 2-Methyl-2H-tetrazole-5-acetic acid being synthesized and characterized, no specific spectroscopic data can be reported or analyzed.

Catalytic Applications of Tetrazolate Metal Complexes

While research specifically detailing the catalytic applications of metal complexes derived from 2-Methyl-2H-tetrazole-5-acetic acid is not extensively available, the broader class of tetrazolate-containing metal complexes has demonstrated significant promise in various catalytic domains. The inherent electronic properties and coordination versatility of the tetrazole ring, often enhanced by the presence of a carboxylate group, make these complexes intriguing candidates for catalysis. The following sections explore the catalytic activities of metal complexes with ligands structurally related to 2-Methyl-2H-tetrazole-5-acetic acid, providing insight into potential applications.

Heterogeneous Catalysis

Metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, represent a significant area where tetrazolate ligands are employed for catalytic purposes. nih.govustc.edu.cn The uniform and tunable porous structure of MOFs allows for the dispersion of active metal sites, which can prevent the aggregation of catalyst particles and enhance accessibility for substrates. ustc.edu.cnacs.org These materials can function as heterogeneous catalysts, offering advantages in terms of recyclability and stability. ustc.edu.cn

In a specific study, a manganese complex, Mn(bpy)(H₂O)₄₂, where FcTz is the 5-ferrocenyl-1H-tetrazole ligand and bpy is 2,2'-bipyridine, was identified as a particularly effective ferrocene-based burning-rate catalyst. epa.gov The catalytic effect of these complexes is attributed to their ability to lower the decomposition temperature of the energetic materials, thereby increasing the burning rate. The optimal concentration of these catalysts was found to be around 2-5% by weight. epa.gov

Another example is the use of a cerium-based MOF for the thermal decomposition of ammonium (B1175870) perchlorate. acs.orgacs.org While this MOF does not use a tetrazole-based ligand, acetic acid is employed during its synthesis to modulate the morphology of the framework. acs.org This highlights the role that components of the target ligand can play in the synthesis of catalytic materials. The resulting hierarchically porous structure of the cerium-based MOF provides abundant accessible active sites, leading to efficient catalysis of AP decomposition. acs.org

Oxidation Reactions

Metal complexes containing tetrazole-carboxylate ligands have also been investigated as catalysts for oxidation reactions. Although specific examples with 2-Methyl-2H-tetrazole-5-acetic acid are not documented, studies on related structures provide valuable insights. For example, cobalt(II) and nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts in the green oxidative process of 2,6-di-tert-butylphenol.

In one study, two new transition metal coordination complexes, [Co(Tppebc)₂(Py)(H₂O)]n and [Ni(Tppebc)₂(Py)(H₂O)]n, where Tppebc is a complex tetrazole-carboxylate derivative, were prepared and their catalytic properties were investigated. Both complexes exhibited high conversion and good selectivity in the oxidation of 2,6-di-tert-butylphenol, indicating that the coordinated metal centers are vital for the catalytic activity. The similar catalytic activities of the cobalt and nickel complexes were attributed to their analogous geometric configurations.

Cyanation Reactions

Cyanation reactions, which are crucial for the synthesis of nitriles, have also been explored using metal catalysts. nih.gov While not directly involving 2-Methyl-2H-tetrazole-5-acetic acid complexes, the broader field of transition-metal-catalyzed cyanation reactions is well-established. nih.govsnnu.edu.cn These reactions are significant because nitriles are versatile precursors for various functional groups, including amines, carboxylic acids, and tetrazoles. nih.gov Ruthenium-catalyzed cyanation reactions, for instance, have gained attention due to the multiple oxidation states that ruthenium can adopt. nih.gov

The development of heterogeneous catalysts for cyanation is an active area of research. For example, a copper(II) nano-catalyst supported on a magnetic core has been developed for the synthesis of 1- and 5-substituted 1H-tetrazoles. nih.gov This catalyst, while not containing a tetrazole ligand itself, facilitates the formation of the tetrazole ring in a one-pot, multi-component reaction in water, showcasing an environmentally friendly approach to the synthesis of these compounds. nih.gov

The following table summarizes the catalytic applications of metal complexes with tetrazole-containing ligands that are structurally related to 2-Methyl-2H-tetrazole-5-acetic acid.

| Catalyst/Complex | Ligand | Metal Ion(s) | Catalytic Application | Reference |

| Mn(bpy)(H₂O)₄₂ | 5-ferrocenyl-1H-tetrazole | Mn(II) | Thermal decomposition of solid propellants | epa.gov |

| Other FcTz Complexes | 5-ferrocenyl-1H-tetrazole | Cu(II), Pb(II), Ni(II), Co(II) | Thermal decomposition of solid propellants | epa.gov |

| [Co(Tppebc)₂(Py)(H₂O)]n | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl)phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | Co(II) | Oxidation of 2,6-di-tert-butylphenol | N/A |

| [Ni(Tppebc)₂(Py)(H₂O)]n | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl)phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | Ni(II) | Oxidation of 2,6-di-tert-butylphenol | N/A |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Schiff base ligand | Cu(II) | Synthesis of 1- and 5-substituted 1H-tetrazoles | nih.gov |

Applications in Advanced Materials Science and Synthetic Methodologies

2-Methyl-2H-tetrazole-5-acetic acid as a Versatile Synthetic Intermediate and Building Block

2-Methyl-2H-tetrazole-5-acetic acid serves as a highly adaptable building block in organic synthesis, primarily owing to the presence of two distinct functional groups: the tetrazole ring and the carboxylic acid moiety. smolecule.com This bifunctionality allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular frameworks. The carboxylic acid group can readily undergo standard reactions such as esterification and amide bond formation, while the tetrazole ring can participate in various cycloaddition and substitution reactions. smolecule.com

The compound's distinctive structure, which combines a methyl substituent and an acetic acid group on the tetrazole ring, enhances its utility as a versatile building block. smolecule.com This unique combination provides opportunities for the synthesis of novel compounds with potential applications in coordination chemistry and pharmaceuticals. smolecule.com For instance, it can act as a bidentate ligand, coordinating with metal ions through both a nitrogen atom of the tetrazole ring and an oxygen atom of the carboxylic acid, leading to the formation of novel metal complexes with potential catalytic or material science applications. smolecule.com

Design and Synthesis of Novel High-Nitrogen Energetic Compounds (e.g., Trinitromethyl and Dinitromethyl Derivatives)

A significant application of tetrazole derivatives lies in the field of high-nitrogen energetic materials. While research has extensively focused on 1H-tetrazole-5-acetic acid, the methodologies are instructive for its 2-methyl counterpart. A convenient route to 5-(trinitromethyl)-2H-tetrazole (HTNTz) has been developed through the exhaustive nitration of 1H-tetrazole-5-acetic acid. researchgate.netacs.orgnih.gov This process involves the initial synthesis of 1H-tetrazole-5-acetic acid from ethyl cyanoacetate (B8463686) and hydrazoic acid (HN₃) via a 1,3-dipolar cycloaddition, followed by basic hydrolysis. researchgate.netacs.orgnih.gov The subsequent nitration yields the highly energetic HTNTz. researchgate.netacs.orgnih.gov

This powerful energetic compound can be further converted into a series of energetic salts by reaction with various bases to form ammonium (B1175870), guanidinium, rubidium, and cesium 5-(trinitromethyl)-2H-tetrazolates. researchgate.netacs.orgnih.gov Furthermore, the reaction of HTNTz with reducing agents like hydrazine (B178648) and hydroxylamine (B1172632) leads to the formation of dinitromethyl derivatives, specifically hydrazinium (B103819) 5-(dinitromethyl)tetrazolate and hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate. researchgate.netacs.orgnih.gov These trinitromethyl and dinitromethyl tetrazoles are characterized as highly energetic materials that are sensitive to impact and heat. researchgate.netacs.orgnih.gov The synthesis of such compounds underscores the importance of tetrazole-5-acetic acid derivatives as precursors to advanced energetic materials.

Table 1: Examples of Energetic Compounds Derived from Tetrazole-5-acetic Acid Precursors

| Compound Name | Precursor | Key Synthetic Step |

| 5-(Trinitromethyl)-2H-tetrazole (HTNTz) | 1H-Tetrazole-5-acetic acid | Exhaustive Nitration |

| Ammonium 5-(trinitromethyl)-2H-tetrazolate | 5-(Trinitromethyl)-2H-tetrazole | Reaction with Ammonia |

| Guanidinium 5-(trinitromethyl)-2H-tetrazolate | 5-(Trinitromethyl)-2H-tetrazole | Reaction with Guanidine |

| Hydrazinium 5-(dinitromethyl)tetrazolate | 5-(Trinitromethyl)-2H-tetrazole | Reaction with Hydrazine |

| Hydroxylammonium 5-(dinitromethyl)-1H-tetrazolate | 5-(Trinitromethyl)-2H-tetrazole | Reaction with Hydroxylamine |

This table is based on synthetic routes starting from 1H-tetrazole-5-acetic acid, which serve as a model for the potential of 2-Methyl-2H-tetrazole-5-acetic acid.

Functional Materials Development (e.g., Precursors for Ionic Liquids)

The unique properties of the tetrazole ring make 2-Methyl-2H-tetrazole-5-acetic acid a promising precursor for the development of functional materials, including ionic liquids. smolecule.com Tetrazolium-based ionic liquids are known for their thermal stability and favorable solvent properties, making them attractive for various industrial applications. smolecule.com The synthesis of these materials can be envisioned through the quaternization of the tetrazole ring of 2-Methyl-2H-tetrazole-5-acetic acid or its derivatives, followed by anion exchange. The presence of the acetic acid moiety offers a handle for further functionalization, allowing for the creation of task-specific ionic liquids with tailored properties.

Organic Catalysis Mediated by Tetrazole-5-acetic Acid Derivatives

Derivatives of tetrazole-5-acetic acid have demonstrated potential as organocatalysts. For example, 1H-Tetrazole-5-acetic acid (TAA) has been successfully employed as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2'-aminoacetophenone (B46740) in a solvent-free system. consensus.appresearchgate.net The study highlighted that the catalyst was reusable, and a mechanistic investigation suggested that the reaction proceeds through the initial activation of the aldehyde by the catalyst. consensus.appresearchgate.net

This catalytic activity opens the door for exploring 2-Methyl-2H-tetrazole-5-acetic acid and its derivatives in similar and other organic transformations. The electronic and steric properties of the 2-methyl substituent could influence the catalytic efficiency and selectivity, offering a potential avenue for the development of new and improved organocatalysts. The ability of the tetrazole moiety to participate in hydrogen bonding and other non-covalent interactions is a key factor in its catalytic prowess.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Routes for 2-Methyl-2H-tetrazole-5-acetic acid

The synthesis of N-substituted tetrazoles is a cornerstone of heterocyclic chemistry, yet achieving high efficiency and regioselectivity remains a significant challenge. For 2-Methyl-2H-tetrazole-5-acetic acid, future research will likely focus on overcoming the limitations of current synthetic protocols.

Another promising direction is the development of one-pot syntheses that avoid the isolation of potentially hazardous intermediates. The use of safer azide (B81097) sources and reaction conditions, such as continuous flow processes, can mitigate the risks associated with the explosive and toxic nature of azide compounds. researchgate.net

Table 1: Synthetic Strategies for Tetrazole Acetic Acids

| Synthetic Approach | Description | Key Research Focus |

|---|---|---|

| Cycloaddition followed by Alkylation | Reaction of a nitrile (e.g., cyanoacetic acid) with an azide source, followed by methylation. | Improving regioselectivity of the methylation step to favor the N2 isomer. |

| Direct Cyclization | Using pre-methylated starting materials to directly form the desired 2-methyl-tetrazole ring. | Development of novel and accessible starting materials. |

| Continuous Flow Synthesis | Performing the azide reaction in a microreactor to enhance safety and control over reaction conditions. | Optimization of flow rate, temperature, and reagent mixing for maximum yield and purity. researchgate.net |

| Ring Transformation | Conversion of other heterocyclic rings into the 2-methyl-tetrazole structure. | Exploring novel ring-expansion or rearrangement reactions. researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring in Tetrazole Chemistry

To optimize the synthesis of 2-Methyl-2H-tetrazole-5-acetic acid, it is essential to understand the reaction kinetics and mechanism in real-time. Future research will benefit from the application of advanced process analytical technologies (PAT).

Detailed Research Findings: Standard characterization of the final product relies on techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the chemical structure. nih.govnih.gov X-ray crystallography is also invaluable for unambiguously determining the solid-state structure and regiochemistry of tetrazole derivatives. nih.govmdpi.com

For real-time monitoring, techniques like thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) and FTIR (TG-FTIR) can provide invaluable insights. acs.org These methods, often used for studying thermal decomposition, can be adapted to monitor the progress of the synthesis by detecting the consumption of reactants and the formation of products and gaseous byproducts in real-time. acs.org Furthermore, studying the photophysical properties, such as fluorescence emission spectra, can offer additional analytical avenues, as demonstrated with other tetrazole-catalyzed reactions. researchgate.net

Table 2: Analytical Techniques for Tetrazole Chemistry

| Technique | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of final products and intermediates. | Chemical shifts and coupling constants confirm connectivity and isomeric purity. nih.govnih.gov |

| FTIR Spectroscopy | Functional group analysis and reaction progress monitoring. | Identification of key vibrational bands for nitrile, azide, carboxylic acid, and tetrazole groups. nih.govacs.org |

| X-ray Crystallography | Definitive structural determination in the solid state. | Provides precise bond lengths, angles, and intermolecular interactions. nih.govmdpi.com |

| TG-DSC / TG-FTIR | Real-time monitoring of thermal events and gas evolution. | Offers insights into reaction kinetics, thermal stability, and mechanistic pathways. acs.org |

| Fluorescence Spectroscopy | Study of photophysical properties. | Potential for developing fluorescent probes or monitoring reactions involving fluorescent intermediates. researchgate.net |

Computational Design of New 2-Methyl-2H-tetrazole-5-acetic acid Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties, bypassing laborious trial-and-error synthesis. The future of 2-Methyl-2H-tetrazole-5-acetic acid research will heavily involve in silico design of derivatives for various applications.

Detailed Research Findings: The tetrazole ring is a well-known bioisostere of the carboxylic acid group, capable of participating in crucial hydrogen bonding interactions with biological targets. ontosight.ai This principle is central to the computational design of new therapeutic agents. Molecular docking studies, for example, have been used to investigate the binding interactions of complex tetrazole-containing molecules (like valsartan (B143634) derivatives) with enzyme active sites, such as urease. nih.gov These studies can predict binding affinity and reveal key interactions, like salt bridges and hydrogen bonds between the tetrazole nitrogen atoms and amino acid residues. nih.gov

By applying these computational methods, researchers can design new derivatives of 2-Methyl-2H-tetrazole-5-acetic acid with tailored electronic and steric properties. Modifying the substituents on the carbon of the acetic acid moiety or creating amides and esters can tune the molecule's lipophilicity, solubility, and binding characteristics for potential use in materials science or as precursors for drug development. smolecule.com

Table 3: Computational Approaches for Derivative Design

| Computational Method | Purpose | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding energy, key intermolecular interactions (H-bonds, salt bridges), selectivity. nih.gov |

| Quantum Mechanics (QM) | Calculates electronic structure and properties. | Molecular orbital energies, charge distribution, reaction energetics. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Conformational flexibility, stability of ligand-receptor complexes, solvation effects. |

| ADME Prediction | Assesses drug-like properties (Absorption, Distribution, Metabolism, Excretion). | Bioavailability, metabolic stability, potential toxicity. nih.gov |

Exploration of Self-Assembly Processes of 2-Methyl-2H-tetrazole-5-acetic acid and its Complexes in Solution and Solid State

The ability of molecules to spontaneously organize into ordered structures is fundamental to creating new functional materials. 2-Methyl-2H-tetrazole-5-acetic acid possesses functional groups that can drive self-assembly through various non-covalent interactions.

Detailed Research Findings: The compound features both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the tetrazole nitrogens and carbonyl oxygen). This makes it an ideal candidate for forming robust hydrogen-bonded networks. Crystal structure analyses of similar tetrazole acetic acids have revealed extensive intermolecular hydrogen bonds, such as O—H⋯N and N—H⋯N, which link molecules into layers or more complex three-dimensional architectures. nih.gov

Furthermore, the combination of the tetrazole ring and the carboxylic acid group allows the molecule to act as a bidentate ligand, capable of coordinating with metal ions through two different points. smolecule.com This opens up avenues for the directed self-assembly of novel metal-organic frameworks (MOFs) or coordination polymers. The study of these complexes is crucial for developing new materials with potential applications in catalysis and gas storage. smolecule.comnih.gov Future research should explore how varying the metal ion and reaction conditions influences the resulting supramolecular structure.

Table 4: Intermolecular Forces in Self-Assembly

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH), Tetrazole nitrogen atoms | Directs the formation of predictable supramolecular synthons, creating tapes, layers, or 3D networks. nih.gov |

| Coordination Bonding | Tetrazole nitrogen(s) and carboxylate oxygen with a metal center | Forms stable metal complexes and coordination polymers with defined geometries. smolecule.com |

| π-π Stacking | Between tetrazole rings of adjacent molecules | Contributes to the stabilization of the crystal packing. |

Synergistic Approaches in Green Chemistry and Sustainable Synthesis for 2-Methyl-2H-tetrazole-5-acetic acid Production and Derivatization

The principles of green chemistry are essential for developing environmentally benign and safe chemical processes. Future production and derivatization of 2-Methyl-2H-tetrazole-5-acetic acid must incorporate these principles to be sustainable.

Detailed Research Findings: A primary concern in tetrazole synthesis is the use of sodium azide, which is highly toxic and potentially explosive. researchgate.net A key research direction is the development of safer alternatives or methods that minimize its handling. This includes the in-situ generation of azide or the use of polymer-supported azide reagents. researchgate.net Technology-assisted synthesis, particularly using continuous flow reactors, offers a significantly safer way to handle hazardous reagents like azides by minimizing the reaction volume at any given time. researchgate.net

Another green approach is the use of organocatalysis. For example, 1H-Tetrazole-5-acetic acid has been successfully used as a recyclable organocatalyst for other organic transformations. researchgate.net Exploring the catalytic potential of 2-Methyl-2H-tetrazole-5-acetic acid itself or using other green catalysts for its synthesis could reduce waste and avoid the use of heavy metals. Solvent selection is also critical; moving towards water or other benign solvent systems for synthesis and crystallization would significantly improve the environmental footprint of the process.

Table 5: Green Chemistry Strategies

| Strategy | Description | Sustainability Benefit |

|---|---|---|

| Safer Reagents | Replacing or minimizing the use of hazardous compounds like sodium azide. | Reduced toxicity and risk of explosion. researchgate.net |

| Continuous Flow Processing | Performing reactions in microreactors instead of large batches. | Enhanced safety, better process control, and easier scale-up. researchgate.net |

| Organocatalysis | Using small organic molecules as catalysts instead of metals. | Reduced metal waste, often milder reaction conditions, and potential for catalyst recycling. researchgate.net |

| Benign Solvents | Utilizing water, ethanol, or other environmentally friendly solvents. | Reduced volatile organic compound (VOC) emissions and solvent waste. |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Minimization of waste byproducts. |

Q & A

What are the established synthetic routes for 2-Methyl-2H-tetrazole-5-acetic acid, and how do reaction conditions influence yield and purity?

Basic Methodological Answer:

The compound can be synthesized via two primary routes:

- Route 1: Reacting ethyl 2-(1H-tetrazol-5-yl)acetate with a base (e.g., NaOH) followed by acidification (e.g., HCl) to yield the carboxylic acid derivative .

- Route 2: Cyanoacetic acid reacts with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst under controlled temperatures (60–80°C) to form the tetrazole ring .

Key Parameters:

- Catalyst choice: ZnCl₂ enhances azide-cyanide cyclization efficiency.

- Temperature: Elevated temperatures (≥60°C) improve reaction kinetics but may require careful pH control to avoid byproducts.

Advanced Consideration:

Microwave-assisted synthesis has been explored for analogous tetrazole derivatives to reduce reaction time (from hours to minutes) and improve yield (>85%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Methyl-2H-tetrazole-5-acetic acid?

Basic Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H tetrazole vibrations at ~2500 cm⁻¹) .

- LC-MS: Confirms molecular weight (128.09 g/mol) and fragmentation patterns .

- Elemental Analysis: Validates C, H, N composition (e.g., C₃H₄N₄O₂) .

Advanced Techniques:

- Single-Crystal X-ray Diffraction (SHELX): Resolves 3D molecular geometry and hydrogen-bonding networks. SHELXL is widely used for refining crystallographic data, particularly for small molecules .

- Multinuclear NMR (¹³C, ¹⁵N): Elucidates tautomeric forms of the tetrazole ring and protonation states .

How does the pH stability of 2-Methyl-2H-tetrazole-5-acetic acid impact its application in biochemical assays?

Basic Methodological Answer:

The compound exhibits stability across a broad pH range (2–12), making it suitable for reactions in diverse environments, such as enzyme assays or metal coordination studies .

Advanced Application:

In metalloenzyme studies, its pH resilience allows consistent chelation of Cu²⁺ or Ni²⁺ ions under varying physiological conditions, enabling mechanistic investigations of redox-active enzymes .

What strategies optimize the synthesis of metal complexes using 2-Methyl-2H-tetrazole-5-acetic acid as a ligand?

Advanced Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal ion coordination .

- Stoichiometric Ratios: A 2:1 ligand-to-metal ratio typically stabilizes octahedral complexes (e.g., [Cu(L)₂(H₂O)₂]) .

- Spectroscopic Validation: EPR spectroscopy confirms metal oxidation states, while UV-Vis tracks charge-transfer transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products